molecular formula C22H31NO5 B13683724 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate

Cat. No.: B13683724
M. Wt: 389.5 g/mol
InChI Key: XFQURFGTOVVVFC-UHFFFAOYSA-N
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Description

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4-methoxybenzyl group, a Boc-protected amino group, and a dicyclopropylpropanoate moiety, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Formation of the dicyclopropylpropanoate moiety: This involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the 4-methoxybenzyl group: This step usually involves a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by nucleophiles for substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological targets. The dicyclopropylpropanoate moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl (S)-2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection, making it more reactive.

    4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dipropylpropanoate: Contains dipropyl groups instead of dicyclopropyl groups, affecting its steric properties.

Uniqueness

4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to its combination of a Boc-protected amino group and a dicyclopropylpropanoate moiety. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and analytical applications.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25)

InChI Key

XFQURFGTOVVVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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